N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Description
This compound features a hybrid heterocyclic scaffold combining a 4-methylthiazole ring, a 1,3,4-thiadiazole moiety substituted with a 4-phenylpiperazine group, and a sulfanyl acetamide bridge. Such structural attributes are common in bioactive molecules targeting enzymes or receptors in neurological and oncological pathways .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS3/c1-13-11-26-16(19-13)20-15(25)12-27-18-22-21-17(28-18)24-9-7-23(8-10-24)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZFMUIGKIRUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a thiazole ring with a thiadiazole moiety linked through an acetamide group. The presence of the piperazine ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit various mechanisms of action that contribute to their anticancer effects:
- Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives have been shown to inhibit nucleic acid synthesis without significantly affecting protein synthesis, which is crucial for cancer cell proliferation .
- Enzyme Inhibition : These compounds can act as inhibitors of enzymes such as phosphodiesterase and carbonic anhydrase, which are involved in cellular signaling pathways that regulate growth and apoptosis .
- Receptor Modulation : Some derivatives function as antagonists at adenosine A3 receptors, potentially leading to altered tumor microenvironment interactions .
Anticancer Activity
A series of studies have evaluated the anticancer efficacy of this compound against various human cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 8.0 | |
| SK-MEL-2 (Skin Cancer) | 4.27 | |
| HCT15 (Colon Cancer) | 10.5 | |
| MDA-MB-231 (Breast Cancer) | 9.0 | |
| U87 (Glioblastoma) | 12.0 |
The compound demonstrated significant cytotoxicity across multiple cancer types, with particularly potent activity against skin and lung cancer cell lines.
Case Studies
- Alam et al. (2011) conducted a study on various thiadiazole derivatives and found that compounds similar to this compound exhibited substantial growth inhibition in human cancer cell lines including A549 and SK-MEL-2 .
- Aliabadi et al. (2013) reported on the synthesis and evaluation of thiadiazole derivatives against prostate and breast cancer cell lines. Their findings indicated that modifications in the thiadiazole structure could enhance anticancer activity significantly .
- Research by Almasirad et al. (2016) highlighted the development of new thiadiazole derivatives with promising results against leukemia and ovarian cancer cell lines using MTT assays to assess cytotoxicity .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and thiadiazole compounds exhibit promising antimicrobial properties against various pathogens. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth effectively. For example:
- In vitro Studies : Research has shown that related compounds display significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of the microbial cell wall or interference with metabolic pathways .
Anticancer Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide has also been evaluated for its anticancer properties:
- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). Results indicate that these compounds can induce apoptosis in cancer cells .
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation or the induction of oxidative stress within cancer cells .
Case Studies and Research Findings
Several studies have provided insights into the applications of this compound:
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : Contains a benzothiazole core instead of thiazole and lacks the thiadiazole-sulfanyl linkage.
- Activity : Demonstrated anticancer activity via kinase inhibition, attributed to the 4-methylpiperazine group enhancing cellular penetration .
- Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF, using K₂CO₃ as a base .
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
- Structure : Replaces the phenylpiperazine with a benzylsulfanyl group and substitutes the thiazole with a chloro-methylphenyl acetamide.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Structure: Incorporates a thienopyrimidine ring instead of phenylpiperazine.
Pharmacological and Physicochemical Comparisons
*LogP values estimated using fragment-based methods.
Pharmacological Target Hypotheses
- Thiadiazole-Thiazole Synergy: The dual heterocyclic system may mimic ATP-binding sites in kinases, as seen in BZ-IV and thienopyrimidine derivatives .
- Sulfanyl Linker : Enhances metabolic stability compared to sulfonamide analogs (e.g., acetazolamide derivatives in ), which are prone to hydrolysis .
Q & A
Q. Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?
- Methodological Answer : Use Sprague-Dawley rats for preliminary PK studies. Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg), collecting plasma samples at 0.5, 1, 2, 4, 8, and 24 h. Analyze samples via UPLC-MS/MS (positive ion mode, m/z 450–600 range). Calculate AUC, Cmax, and t½ using non-compartmental models. Adjust doses based on hepatic microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
